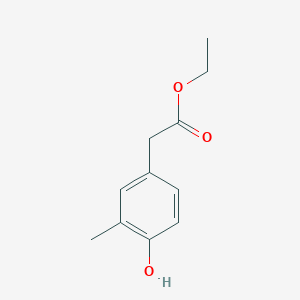

ethyl 2-(4-hydroxy-3-methylphenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ethyl 2-(4-hydroxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H14O3. It is an ester derived from the reaction of 4-hydroxy-3-methylphenylacetic acid and ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that Ethyl (4-hydroxy-3-methylphenyl)acetate may also interact with various biological targets.

Mode of Action

The exact mode of action of Ethyl (4-hydroxy-3-methylphenyl)acetate remains unclear due to the lack of specific studies. It is plausible that the compound interacts with its targets through a mechanism similar to other aromatic compounds . These interactions can lead to changes in the function of the target molecules, potentially influencing various biological processes .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl (4-hydroxy-3-methylphenyl)acetate may influence a wide range of biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight , may influence its bioavailability.

Result of Action

Based on the biological activities of similar compounds , it is plausible that the compound may exert a range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is known that this compound can influence cell function

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level

Temporal Effects in Laboratory Settings

It is known that this compound has certain stability and degradation properties

Dosage Effects in Animal Models

It is known that this compound can have certain effects at high doses

Metabolic Pathways

It is known that this compound can interact with certain enzymes or cofactors

Transport and Distribution

It is known that this compound can interact with certain transporters or binding proteins

Subcellular Localization

It is known that this compound can be directed to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-hydroxy-3-methylphenyl)acetate typically involves the esterification of 4-hydroxy-3-methylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ethyl (4-hydroxy-3-methylphenyl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and catalysts, followed by separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: ethyl 2-(4-hydroxy-3-methylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Formation of 4-hydroxy-3-methylbenzoic acid.

Reduction: Formation of 4-hydroxy-3-methylphenylmethanol.

Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

ethyl 2-(4-hydroxy-3-methylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Comparison with Similar Compounds

ethyl 2-(4-hydroxy-3-methylphenyl)acetate can be compared with other similar compounds such as:

Ethyl vanillate: Similar structure but with a methoxy group instead of a methyl group.

Ethyl homovanillate: Contains an additional methoxy group on the aromatic ring.

Ethyl 4-hydroxybenzoate: Lacks the methyl group on the aromatic ring.

Uniqueness: The presence of both hydroxyl and methyl groups on the aromatic ring of ethyl (4-hydroxy-3-methylphenyl)acetate gives it unique chemical and biological properties compared to its analogs

Biological Activity

Ethyl 2-(4-hydroxy-3-methylphenyl)acetate, also known as ethyl homovanillate, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C12H16O3. It is characterized by a hydroxy group and an ethyl ester functional group attached to a phenolic compound. This structure contributes to its diverse biological activities.

Biological Activities

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

3. Antimicrobial Activity

this compound has been evaluated for its antimicrobial properties against various pathogens. Results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes .

The biological activities of this compound can be attributed to its ability to modulate several biochemical pathways:

- Antioxidant Mechanism : The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which play vital roles in neutralizing reactive oxygen species (ROS).

- Anti-inflammatory Pathway : this compound inhibits the nuclear factor kappa B (NF-kB) pathway, which is pivotal in the regulation of inflammatory responses .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The compound demonstrated a scavenging activity comparable to standard antioxidants like ascorbic acid at certain concentrations.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 85% |

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, this compound was administered at doses of 20 mg/kg and 50 mg/kg. The results showed a significant reduction in paw swelling compared to the control group.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0% |

| Ethyl Ester (20 mg/kg) | 30% |

| Ethyl Ester (50 mg/kg) | 60% |

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-3-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-14-11(13)7-9-4-5-10(12)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFSINBRPRMNWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.